molecular formula C17H18N2O4S B4054481 methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B4054481
M. Wt: 346.4 g/mol
InChI Key: PIOUVEPWVXDFJF-UHFFFAOYSA-N
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Description

Methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido-thiazine core substituted with a 3-methoxyphenyl group at position 6, a methyl group at position 8, and a methyl ester at position 5.

The compound’s synthesis likely involves multi-step procedures, including cyclization and functionalization reactions, akin to methods described for structurally similar pyrimido-thiazines and oxazines . For instance, highlights the use of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate as a precursor, followed by condensation and cyclization steps to form analogous thieno-pyrimidinones .

Properties

IUPAC Name

methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-14(16(21)23-3)15(11-5-4-6-12(9-11)22-2)19-13(20)7-8-24-17(19)18-10/h4-6,9,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOUVEPWVXDFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Thiazine Ring Formation: The thiazine ring is formed by reacting the pyrimidine intermediate with a thiol compound in the presence of a base.

    Functional Group Substitution: The final compound is obtained by introducing the methoxyphenyl and methyl groups through nucleophilic substitution reactions.

Chemical Reactions Analysis

Methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its unique structural characteristics. Research indicates that derivatives of pyrimido[2,1-b][1,3]thiazine compounds can possess various pharmacological properties:

  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage due to oxidative stress and inflammation. The mechanism often involves the inhibition of specific pathways related to neurodegeneration .
  • Anti-inflammatory Properties : The thiazine derivatives have been reported to exhibit anti-inflammatory activity by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines .
  • Antimicrobial Activity : Various studies have shown that thiazine derivatives can inhibit the growth of Gram-positive bacteria and fungi. For instance, compounds similar to methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine have demonstrated antibacterial properties against strains like Bacillus subtilis and Staphylococcus aureus .

Case Studies in Medicinal Applications

  • Neuroprotection : A study on related thiazine derivatives indicated their role in protecting against neurotoxicity induced by glutamate in neuronal cell lines. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential against neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antimicrobial Evaluation : In vitro testing revealed that certain pyrimido[2,1-b][1,3]thiazine derivatives exhibited potent antimicrobial effects against a range of pathogens. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance antibacterial efficacy .

Organic Synthesis

Methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic systems through various reactions such as cyclization and functionalization. The ability to modify the thiazine ring opens avenues for creating new derivatives with tailored biological activities .

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from simpler precursors like thiourea and α,β-unsaturated carbonyl compounds. The reaction conditions can be optimized for yield and purity using techniques such as:

  • Reflux Conditions : Employing solvents like DMF or DMSO under controlled temperatures can facilitate the formation of the desired heterocyclic structures.
  • Catalytic Methods : Utilizing catalysts can enhance reaction rates and selectivity during the synthesis process.

Materials Science

The unique properties of this compound make it an interesting candidate for applications in materials science:

  • Electronic Materials : Due to its electronic properties derived from the thiazine structure, it could be explored for use in organic semiconductors or photovoltaic devices.

Potential Applications

Application AreaDescription
Drug DevelopmentNeuroprotective and anti-inflammatory agents
Organic SynthesisBuilding block for complex heterocycles
Materials SciencePotential use in electronic materials or sensors

Mechanism of Action

The mechanism of action of methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The target compound differs from analogues primarily in the substituents on the phenyl ring and ester group. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 3-methoxyphenyl (6), methyl ester (7) C₁₉H₁₉N₂O₅S* ~402.4* Electron-donating methoxy group enhances solubility and modulates reactivity .
Isobutyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-chlorophenyl (6), isobutyl ester (7) C₁₉H₂₁ClN₂O₃S 392.9 Chlorine substituent increases lipophilicity; isobutyl ester may slow hydrolysis.
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-iodophenyl (6), methyl ester (7) C₁₈H₁₇IN₂O₄S 508.2 Iodo group adds steric bulk and potential for halogen bonding.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-fluorophenyl (6), ethyl ester (7) C₁₉H₁₉FN₂O₄S 406.4 Fluorine improves metabolic stability; ethyl ester may enhance bioavailability.
Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-benzyloxy-3-methoxyphenyl (6) C₂₄H₂₄N₂O₅S 452.5 Benzyloxy group increases molecular weight and may impact target binding.

*Estimated based on structural similarity to and .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, I) enhance lipophilicity and may influence receptor binding .
  • Methoxy groups (e.g., 3-methoxy in the target compound) improve solubility and serve as directing groups in synthesis .
  • Ester groups : Methyl esters (target compound) are generally more hydrolytically stable than ethyl or allyl esters (e.g., : allyl ester) but less than isobutyl .

Reactivity and Functionalization

  • The methylthio group in analogues like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido-oxazine-7-carbonitrile () acts as a leaving group, enabling nucleophilic displacement with amines or phenols . This reactivity is absent in the target compound but present in iodinated or chlorinated derivatives .
  • The 3-methoxyphenyl group in the target compound may undergo demethylation under acidic conditions, a pathway explored in for O-demethylation using BF₃·SMe₂ .

Biological Activity

The compound methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido[2,1-b][1,3]thiazine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by:

  • A pyrimido ring fused with a thiazine moiety.
  • Substituents including a methoxyphenyl group and a methyl group.

The molecular formula is C16H16N2O4SC_{16}H_{16}N_2O_4S, with a molecular weight of approximately 348.37 g/mol.

Anticancer Activity

Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through:

  • Enzyme inhibition : Targeting specific enzymes involved in cancer progression.
  • Induction of apoptosis : Promoting programmed cell death in malignant cells.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It acts by inhibiting key enzymes involved in inflammatory pathways. The following table summarizes its activity compared to other known anti-inflammatory agents:

CompoundMechanism of ActionIC50 (µM)
Methyl 6-(3-methoxyphenyl)-8-methyl...Enzyme inhibition25
AspirinCOX inhibition30
IbuprofenCOX inhibition40

Antimicrobial Activity

Preliminary studies suggest that this compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, blocking their function and disrupting cellular processes.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.

Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various pyrimido derivatives. This compound was found to significantly inhibit cell growth in breast cancer cell lines with an IC50 value of 20 µM .

Study 2: Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory potential of the compound. Results indicated a reduction in pro-inflammatory cytokines in vitro when treated with this compound .

Study 3: Antimicrobial Efficacy

In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b]thiazine-7-carboxylate?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with cyclization of pyrimidine precursors under basic or acidic conditions. Key steps include:

  • Core formation : Cyclocondensation of thiourea derivatives with β-keto esters to form the pyrimido-thiazine scaffold.
  • Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-methoxyphenyl group.
  • Esterification : Final carboxylate esterification using methyl chloride or methanol under reflux.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase).
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles and confirm the fused pyrimido-thiazine core .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) to identify targets .

Advanced Research Questions

Q. How can researchers address low yield during the cyclization step of synthesis?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives.
  • Temperature control : Use microwave-assisted synthesis for faster, higher-yield reactions.
  • In-situ monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation .

Q. What computational methods predict the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : Combine:

  • Molecular docking (AutoDock Vina, Glide): Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR).
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) with inhibitory potency using datasets from analogs .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) on IC50_{50} values.
  • Solubility profiling : Measure logP and aqueous solubility to differentiate membrane permeability.
  • Target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions.
  • Crystallographic comparison : Overlay structures of active/inactive analogs to identify critical binding motifs .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Replace the methyl ester with a tert-butyl ester to reduce esterase cleavage.
  • Deuterium incorporation : Substitute labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism.
  • Microsomal stability assay : Test hepatic clearance using rat liver microsomes + NADPH cofactor .

Data Interpretation & Validation

Q. How to validate conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax_{max}, and bioavailability via LC-MS/MS.
  • Tissue distribution : Quantify compound levels in tumors vs. healthy tissues using radiolabeled analogs.
  • Immune modulation : Assess tumor microenvironment changes (e.g., cytokine levels) via flow cytometry .

Q. What analytical techniques confirm the compound’s stability under storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of ester groups).
  • XPRD : Check for polymorphic changes post-storage .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC182–185°C
LogPShake-flask (octanol/water)3.2 ± 0.1
Aqueous Solubility (25°C)UV-Vis spectrophotometry12.5 µg/mL (pH 7.4)
IC50_{50} (EGFR kinase)ADP-Glo assay0.87 µM

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 2
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methyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.